3-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Select this compound for its structurally validated thiazolo[5,4-b]pyridine benzamide scaffold. The para-phenylene linker and 3-bromo substituent define a unique chemical space for interrogating halogen-dependent kinase selectivity, particularly for imatinib-resistant c-KIT mutants. Unlike meta- or ortho-analogs, this geometry preserves critical hinge-region hydrogen bonds. Ideal for targeted library design, PROTAC development, and as a PI3K counter-screen tool.

Molecular Formula C19H12BrN3OS
Molecular Weight 410.29
CAS No. 863588-85-6
Cat. No. B2394143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
CAS863588-85-6
Molecular FormulaC19H12BrN3OS
Molecular Weight410.29
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C19H12BrN3OS/c20-14-4-1-3-13(11-14)17(24)22-15-8-6-12(7-9-15)18-23-16-5-2-10-21-19(16)25-18/h1-11H,(H,22,24)
InChIKeyGHTFEHGPXKQTBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863588-85-6): Structural Identity and Compound-Class Context for Procurement Decisions


3-Bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863588-85-6) is a synthetic small molecule (C19H12BrN3OS, MW 410.3 g/mol) belonging to the thiazolo[5,4-b]pyridine benzamide class [1]. This heterocyclic scaffold is characterized by a fused thiazole-pyridine core connected via a para-phenylene linker to a 3-bromobenzamide moiety. The thiazolo[5,4-b]pyridine framework has been established as a privileged kinase-inhibitor scaffold, with structurally related derivatives demonstrating nanomolar potency against c-KIT (V560G/D816V mutant), EGFR-TK, PI3Kα/γ/δ, and BRAF/VEGFR2 in published studies [2][3]. The 3-bromo substituent on the benzamide ring and the para-substituted phenyl linker distinguish this compound from its ortho-, meta-, and halo-variant analogs, positioning it as a candidate for structure-activity relationship (SAR) exploration and targeted library design.

Why Generic Substitution of 3-Bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863588-85-6) Is Scientifically Unsound


Substituting 3-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide with superficially similar thiazolo[5,4-b]pyridine benzamides carries a high risk of altering target engagement and selectivity. Published SAR studies on this scaffold demonstrate that the position and identity of the halogen substituent on the benzamide ring (e.g., 3-bromo vs. 4-fluoro vs. 2-chloro) can dramatically shift kinase inhibition profiles [1]. Additionally, the para-phenylene linker geometry is critical: replacement with a meta-phenylene or direct attachment alters the dihedral angle between the thiazolopyridine and benzamide pharmacophores, potentially compromising key hinge-region hydrogen bonds observed in co-crystal structures of analogous compounds with BRAF (PDB 4DBN) [2]. Even seemingly conservative substitutions—such as replacing bromine with chlorine at the 3-position—can change lipophilicity (XLogP3), metabolic stability, and off-target binding kinetics, making generic interchange scientifically indefensible without matched-pair experimental validation [3].

Quantitative Differentiation Evidence for 3-Bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863588-85-6)


Structural Differentiation: 3-Bromo vs. 4-Fluoro Benzamide Regioisomers and Halo-Substituent Impact on Lipophilicity

The target compound (CAS 863588-85-6) bears a bromine atom at the 3-position of the benzamide ring. Its closest commercially catalogued analog, 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863588-65-2), carries a fluorine at the para-position. This substitution difference results in a computed XLogP3-AA of 4.8 for the 3-bromo compound versus a predicted lower XLogP3 for the 4-fluoro analog (estimated ~3.5 based on halogen lipophilicity contributions), representing an approximately 20-fold difference in predicted octanol-water partition coefficient [1]. The 3-bromo substitution also introduces a steric bulk of 1.85 Å (van der Waals radius) versus 1.47 Å for fluorine, affecting binding pocket complementarity in kinase ATP-binding sites where the benzamide ring occupies the solvent-exposed region [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Scaffold Privilege: Thiazolo[5,4-b]pyridine Core Demonstrated in c-KIT V560G/D816V Double-Mutant Inhibition vs. Imatinib Benchmark

The thiazolo[5,4-b]pyridine scaffold exemplified by compound 6r in Nam et al. (2023) demonstrates potent inhibition of the imatinib-resistant c-KIT V560G/D816V double mutant. While 3-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide itself has not been tested in this assay, the class-level SAR indicates that the thiazolo[5,4-b]pyridine core is essential for this activity. Compound 6r (a close structural analog bearing a different substitution pattern) achieved an IC50 of 4.77 ± 0.38 μM against c-KIT V560G/D816V in an ADP-Glo kinase assay, compared with imatinib's IC50 of 37.93 ± 8.68 μM—a ~7.9-fold improvement [1]. Crucially, the para-phenyl linker present in the target compound was identified as a key structural determinant for c-KIT selectivity over other kinases [1].

GIST Kinase Inhibition Imatinib Resistance

PI3K Pathway Inhibition: Phenyl Linker Requirement and SAR Context for Thiazolo[5,4-b]pyridine Benzamides

Xia et al. (2020) demonstrated that thiazolo[5,4-b]pyridine derivatives bearing a pyridyl group at the 2-position achieve nanomolar PI3Kα inhibition (compound 19a IC50 = 3.6 nM). Crucially, replacement of the pyridyl with a phenyl group—as in the target compound—resulted in a significant decrease in PI3Kα inhibitory potency [1]. This SAR finding suggests that the target compound, with its para-phenyl benzamide substituent, is likely to exhibit substantially attenuated PI3K activity compared to the pyridyl-substituted series, potentially reducing PI3K-related off-target effects while retaining kinase-binding capacity via the thiazolopyridine hinge-binding motif [1][2].

PI3K Inhibition Cancer Biology Kinase Selectivity

Procurement-Relevant Purity and Availability: Commercial Specification Baseline for CAS 863588-85-6

The target compound is commercially available at a catalog purity specification of 95%+ (HPLC) from multiple independent suppliers . This purity level is suitable for primary screening applications but may require re-purification for biophysical assays (e.g., SPR, ITC) where >98% purity is standard. The molecular weight (410.3 g/mol), moderate lipophilicity (XLogP3 = 4.8), and single hydrogen bond donor count (NH of amide) suggest acceptable solubility in DMSO for typical screening concentrations (10–30 mM stock solutions) [1]. No specific melting point or solubility data are publicly reported, necessitating empirical determination prior to quantitative biophysical experiments.

Chemical Procurement Analytical Chemistry Compound Library Sourcing

Recommended Application Scenarios for 3-Bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide Based on Evidence


Kinase Inhibitor SAR Probe for c-KIT and Related Type III Receptor Tyrosine Kinases

The thiazolo[5,4-b]pyridine core with para-phenyl benzamide substitution has been validated in closely related analogs as a c-KIT inhibitor scaffold active against the imatinib-resistant V560G/D816V double mutant [1]. The target compound's 3-bromo substitution offers a synthetic handle for further derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination) to explore SAR at the solvent-exposed region of the kinase ATP-binding site. This compound is suitable as a starting point for fragment- or ligand-based design campaigns targeting c-KIT-driven cancers, including GIST and mastocytosis.

Negative Control Compound for PI3Kα-Dependent Assays

Published SAR demonstrates that phenyl substitution at the thiazolo[5,4-b]pyridine 2-position (as in the target compound) significantly reduces PI3Kα inhibitory activity compared to pyridyl-substituted analogs [2]. This property makes the target compound a useful negative control or selectivity counter-screen compound in PI3K-focused drug discovery programs, where researchers need to discriminate between PI3K-dependent and PI3K-independent cellular phenotypes.

BRD4 Bromodomain Probe Development Starting Point

The thiazolo[5,4-b]pyridine benzamide scaffold has been reported in BindingDB with affinity for bromodomain-containing proteins (BRD4 BD2, Kd = 300 nM via BROMOscan for a structurally related analog) [3]. The 3-bromo substituent and para-phenyl linker geometry present in the target compound may engage the acetyl-lysine binding pocket of BET bromodomains. This compound can serve as a starting scaffold for the development of bivalent BET degraders (PROTACs) or selective BD1/BD2 probes, pending empirical confirmation of target engagement.

Custom Library Design for Kinase Selectivity Profiling

The structural features of the target compound—thiazolo[5,4-b]pyridine hinge-binding core, para-phenylene linker, and meta-bromo benzamide—represent a defined chemical space within kinase inhibitor chemogenomic libraries. Inclusion of this compound in custom screening decks enables the interrogation of halogen-dependent selectivity profiles across the kinome, particularly when paired with matched-pair analogs (4-fluoro, 2-chloro, and unsubstituted benzamide variants) .

Quote Request

Request a Quote for 3-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.